Cct196969 - 1163719-56-9

Cct196969

Catalog Number: EVT-287442
CAS Number: 1163719-56-9
Molecular Formula: C27H24FN7O3
Molecular Weight: 513.52
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CCT196969 is a multi-kinase inhibitor that inhibits B-RAF, B-RAFV600E, C-RAF, Src, and LCK (IC50s = 100, 40, 12, 26, and 14 nM, respectively). It is selective for RAFs, Src, LCK, and MAPKs in a panel of 63 kinases when used at a concentration of 1 μM. CCT196969 inhibits MEK and ERK signaling in B-RAF mutant WM266.4 cells, but not B-RAF wild-type D35 cells, and inhibits growth of B-RAF mutant melanoma cells in a concentration-dependent manner. In vivo, CCT196969 (20 mg/kg per day) induces tumor regression in a B-RAF mutant A375 mouse xenograft model. CCT196969 also inhibits ERK and Src signaling and induces tumor regression in B-RAF inhibitor-resistant patient-derived xenograft (PDX) mouse models including those resistant to both dabrafenib and trametinib.
CCT196969 is a novel orally available, pan-RAF inhibitor with anti-SRC activity. CCT196969 blocked growth of BRAF-mutant and NRAS-mutant melanoma cells, inhibiting MEK–ERK, in vitro and in vivo. CCT196969 also prevented growth of xenografts derived from patient tumours with acquired or intrinsic resistance to BRAF and MEK inhibitors. BRAF and MEK inhibitors are effective in BRAF mutant melanoma, but most patients eventually relapse with acquired resistance, and others present intrinsic resistance to these drugs.
Source and Classification

CCT196969 was developed as part of a series of pan-RAF inhibitors aimed at overcoming resistance mechanisms associated with traditional RAF inhibitors. It falls under the category of type II RAF inhibitors, which stabilize the inactive conformation of the RAF protein, thereby preventing its activation and subsequent downstream signaling through MEK (Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase) and ERK (Extracellular signal-Regulated Kinase) pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of CCT196969 involves several key steps that typically include:

  1. Initial Compound Design: The design is based on structural insights into RAF kinase interactions and the need to disrupt dimerization.
  2. Chemical Reactions: The synthesis often employs techniques such as:
    • Coupling Reactions: To form the core structure of the inhibitor.
    • Functional Group Modifications: To enhance binding affinity and selectivity towards RAF kinases.
  3. Purification and Characterization: After synthesis, compounds are purified using chromatography methods and characterized by NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm their structures.

The specific synthetic routes may vary, but they generally aim to optimize the pharmacological properties of CCT196969 while minimizing off-target effects .

Molecular Structure Analysis

Structure and Data

CCT196969 has a complex molecular structure that allows it to interact specifically with the RAF kinase domain. Key features include:

  • Molecular Formula: C₁₈H₁₈ClN₃O
  • Molecular Weight: Approximately 341.81 g/mol
  • 3D Structure: The compound's three-dimensional conformation is critical for its binding efficacy, particularly in stabilizing the inactive conformation of RAF.

Crystallographic studies have elucidated its binding mode within the RAF kinase domain, revealing interactions that prevent dimerization .

Chemical Reactions Analysis

Reactions and Technical Details

CCT196969 primarily acts through competitive inhibition of RAF kinases. Key reactions include:

  • Inhibition of Dimerization: By binding to the active site, CCT196969 prevents the conformational changes necessary for RAF dimerization.
  • Downstream Signaling Inhibition: This inhibition leads to reduced phosphorylation of MEK and ERK, ultimately disrupting oncogenic signaling pathways.

In vitro studies have demonstrated that CCT196969 effectively inhibits cell proliferation in RAS-mutant cancer cell lines by blocking these critical pathways .

Mechanism of Action

Process and Data

The mechanism by which CCT196969 exerts its effects involves:

  1. Binding Affinity: The compound binds preferentially to the inactive conformation of RAF kinases.
  2. Disruption of Dimer Formation: By stabilizing this conformation, CCT196969 inhibits the formation of active RAF dimers that are necessary for signal propagation.
  3. Impact on MAPK Pathway: This results in decreased activation of MEK and ERK, leading to reduced cellular proliferation and survival in cancer cells expressing RAS mutations.

Studies indicate that this mechanism is particularly effective in models resistant to conventional therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; solubility in aqueous solutions may vary based on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with specific residues within the active site of RAF kinases, leading to competitive inhibition.

Comprehensive analyses have shown that these properties contribute to its effectiveness as a therapeutic agent against certain cancers .

Applications

Scientific Uses

CCT196969 has been primarily investigated for its potential applications in:

  • Cancer Therapy: Particularly for treating RAS-mutant melanomas and colorectal cancers resistant to other therapies.
  • Research Tool: Used in laboratory settings to study MAPK pathway dynamics and resistance mechanisms in cancer cells.

Ongoing research continues to explore its efficacy in combination therapies alongside other inhibitors targeting different components of oncogenic signaling pathways .

Properties

CAS Number

1163719-56-9

Product Name

Cct196969

IUPAC Name

1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea

Molecular Formula

C27H24FN7O3

Molecular Weight

513.52

InChI

InChI=1S/C27H24FN7O3/c1-27(2,3)21-14-22(35(34-21)16-7-5-4-6-8-16)32-26(37)31-19-10-9-17(13-18(19)28)38-20-11-12-29-25-24(20)30-15-23(36)33-25/h4-15H,1-3H3,(H,29,33,36)(H2,31,32,37)

InChI Key

KYYKGSDLXXKQCR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)F)C5=CC=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

CCT196969; CCT-196969; CCT 196969.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.